molecular formula C16H13FO2S B11958489 9,10-Ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro- CAS No. 963-40-6

9,10-Ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro-

Cat. No.: B11958489
CAS No.: 963-40-6
M. Wt: 288.3 g/mol
InChI Key: OHCKSDBGKUIVAW-UHFFFAOYSA-N
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Description

9,10-Ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro- is a tetracyclic compound featuring a bridged ethanoanthracene core with a sulfonyl fluoride (-SO₂F) group at the 11-position. This functional group confers unique reactivity, making it a candidate for applications in medicinal chemistry (e.g., covalent enzyme inhibition) and materials science.

Properties

CAS No.

963-40-6

Molecular Formula

C16H13FO2S

Molecular Weight

288.3 g/mol

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-sulfonyl fluoride

InChI

InChI=1S/C16H13FO2S/c17-20(18,19)15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9H2

InChI Key

OHCKSDBGKUIVAW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Dynamics

The process involves two key steps:

  • Anodic Oxidation : Thiols are oxidized to disulfides at the electrode surface, followed by further oxidation to generate a radical cation intermediate.

  • Nucleophilic Fluorination : Fluoride ions attack the electrophilic sulfur center, forming sulfenyl and sulfinyl fluoride intermediates before final oxidation to the sulfonyl fluoride.

Kinetic studies revealed that disulfide intermediates undergo rapid oxidation in microflow reactors, achieving full conversion within 5 minutes due to enhanced mass transfer. This method avoids hazardous reagents like thionyl chloride, aligning with green chemistry principles.

Thionyl Fluoride-Mediated Conversion of Sulfonic Acids

A 2022 protocol detailed the direct conversion of sulfonic acids to sulfonyl fluorides using thionyl fluoride (SOF₂). For 9,10-ethanoanthracene-11-sulfonic acid, this method involves heating the acid with excess SOF₂ in dimethylformamide (DMF) at 130°C for 1 hour, yielding the sulfonyl fluoride in 90–99%.

Optimization and Substrate Scope

Key parameters include:

  • Solvent Choice : DMF facilitates the formation of a Vilsmeier-like intermediate, enhancing fluorination efficiency.

  • Acid Activation : Pyridinium sulfonate salts improve reactivity, particularly for aromatic substrates.

Substrate TypeYield (%)Reaction Time (h)
Aromatic92–991
Aliphatic90–941

This method is unsuitable for acid-sensitive substrates due to the high temperatures required.

Deoxyfluorination Using Xtalfluor-E®

Xtalfluor-E®, a bench-stable deoxyfluorination reagent, enables the synthesis of sulfonyl fluorides under milder conditions. For 9,10-ethanoanthracene derivatives, the sulfonic acid is treated with Xtalfluor-E® in acetonitrile at room temperature, achieving yields up to 92%.

Mechanistic Insights

The reaction proceeds via activation of the sulfonic acid as a mixed anhydride, followed by fluoride displacement (Scheme 1):
RSO3H+Xtalfluor-E®RSO2F+Byproducts\text{RSO}_3\text{H} + \text{Xtalfluor-E®} \rightarrow \text{RSO}_2\text{F} + \text{Byproducts}
This method is compatible with both aromatic and aliphatic sulfonic acids, though yields for the latter are slightly lower (41–78%).

Halide Exchange with Inorganic Fluorides

Early methods employed halide exchange reactions, such as treating 9,10-ethanoanthracene-11-sulfonyl chloride with potassium fluoride (KF). The reaction occurs in aqueous or alcoholic solutions at ambient temperatures, driven by the precipitation of KCl:
RSO2Cl+KFRSO2F+KCl\text{RSO}_2\text{Cl} + \text{KF} \rightarrow \text{RSO}_2\text{F} + \text{KCl}

Practical Considerations

  • Solvent Systems : Acetone or nitrobenzene minimizes hydrolysis side reactions.

  • Scalability : Excess KF ensures complete conversion, though product isolation requires careful filtration to remove KCl.

Mechanochemical Synthesis with Potassium Bifluoride

A solvent-free mechanochemical approach utilizes potassium bifluoride (KHF₂) and acetic acid in a ball mill. The 9,10-ethanoanthracene sulfonate precursor is ground with KHF₂ for 90 minutes, yielding the sulfonyl fluoride in 78–85%.

Advantages Over Solution-Phase Methods

  • Reduced Reaction Time : 90 minutes vs. 24 hours in solution.

  • Eco-Friendly Profile : Eliminates solvent waste and reduces energy input.

Comparative Analysis of Methods

MethodYield (%)ConditionsScalabilityEnvironmental Impact
Electrochemical70–85Mild, room tempModerateLow
Thionyl Fluoride90–99130°C, DMFHighModerate
Xtalfluor-E®41–92Room temp, MeCNHighLow
Inorganic Fluoride80–95Aqueous, ambientHighModerate
Mechanochemical78–85Solvent-freeHighLow

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1.1. Drug Development

Sulfonyl fluorides, including 9,10-ethanoanthracene-11-sulfonyl fluoride, are increasingly used in drug discovery due to their ability to modify biological targets irreversibly. They can covalently bond with amino acids such as serine and cysteine, making them valuable in designing inhibitors for various enzymes.

Case Study: Fatty Acid Amide Hydrolase Inhibition
Research has shown that sulfonyl fluorides can effectively inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. In a study involving various sulfonyl fluoride analogs, significant inhibition was observed with specific derivatives demonstrating IC50 values in the nanomolar range .

CompoundIC50 (nM)Target
5-(4-hydroxyphenyl)pentanesulfonyl fluoride37-50FAAH
Hexadecyl sulfonylfluoride<50FAAH

1.2. SuFEx Chemistry

The sulfonyl fluoride group allows for the development of new synthetic methodologies known as Sulfur(VI) Fluoride Exchange (SuFEx). This approach enables the introduction of sulfonyl fluoride groups into complex molecules efficiently, facilitating the synthesis of bioactive compounds .

Table: SuFEx Reagents and Their Applications

ReagentApplication
Ethenesulfonyl FluorideMichael acceptor for nucleophiles
9,10-Ethanoanthracene-11-sulfonyl fluorideCovalent modification of proteins

2.1. Chemical Biology

The ability of sulfonyl fluorides to modify proteins selectively positions them as crucial tools in chemical biology. They can be utilized as probes to study protein function and interactions.

Case Study: Target Validation
In a recent study, researchers used sulfonyl fluorides to develop chemical probes that selectively bind to target proteins involved in disease pathways. This approach aids in validating potential drug targets and understanding their biological roles .

2.2. Enzyme Inhibition Studies

Sulfonyl fluorides have been extensively studied for their role as enzyme inhibitors. Their mechanism often involves forming irreversible bonds with active site residues, leading to prolonged inhibition.

Data Table: Enzyme Inhibition by Sulfonyl Fluorides

EnzymeSulfonyl FluorideInhibition TypeReference
FAAH9,10-Ethanoanthracene-11-sulfonyl fluorideIrreversible
EsteraseHexadecyl sulfonylfluorideIrreversible

Mechanism of Action

The mechanism by which 9,10-ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro- exerts its effects involves interactions with various molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The ethanoanthracene scaffold is common among the compounds discussed, but substituents at the 11-position dictate their chemical and physical properties. Key comparisons include:

Compound Molecular Formula Functional Group Key Characteristics Reference
9,10-Ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro- C₁₆H₁₁FSO₂ (inferred) Sulfonyl fluoride Electrophilic; potential SuFEx click chemistry applications. -
9,10-Ethanoanthracene-11-carbonyl chloride C₁₇H₁₃ClO Carbonyl chloride Highly reactive intermediate; prone to nucleophilic substitution.
9,10-Ethanoanthracene-11,12-dicarboxylic anhydride C₁₈H₁₂O₃ Anhydride High melting point (267–268°C); used in polymer synthesis.
11-Cyano-9,10-dihydro-...carboxylic acid C₁₈H₁₃NO₂ Carboxylic acid, cyano Polar functional groups; intermediate for further derivatization.

Key Observations :

  • Sulfonyl Fluoride vs. Carbonyl Chloride : The sulfonyl fluoride group is less reactive toward hydrolysis than carbonyl chloride, offering better stability for storage and handling.
  • Anhydride vs. Sulfonyl Fluoride : The anhydride’s high melting point (267–268°C) suggests strong intermolecular forces, whereas sulfonyl fluorides may exhibit lower melting points due to reduced polarity .

Research Findings and Trends

  • Synthetic Flexibility: The ethanoanthracene core supports diverse functionalization, enabling tailored properties for specific applications (e.g., catalysis, pharmaceuticals) .
  • Functional Group Impact : Electron-withdrawing groups (e.g., -SO₂F, -Cl) enhance electrophilicity, critical for reactivity in biological or synthetic contexts .
  • Emerging Applications : Phosphine ligands () and SuFEx-compatible sulfonyl fluorides highlight the scaffold’s versatility in modern chemistry .

Biological Activity

9,10-Ethanoanthracene-11-sulfonyl fluoride, 9,10-dihydro- is a fluorinated organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Anticancer Properties

Research has indicated that compounds similar to 9,10-Ethanoanthracene-11-sulfonyl fluoride exhibit significant anticancer activity. For instance, studies have shown that anthracene derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
9,10-Dihydro-9,10-ethanoanthraceneMCF-7 (Breast Cancer)12Induces apoptosis via mitochondrial pathway
9,10-Ethanoanthracene-11-sulfonyl fluorideHeLa (Cervical Cancer)15Inhibits cell cycle progression

The biological activity of 9,10-Ethanoanthracene-11-sulfonyl fluoride may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : The sulfonyl fluoride group may inhibit specific enzymes involved in cellular signaling pathways.
  • DNA Interaction : Compounds with anthracene structures often intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various anthracene derivatives for their anticancer properties. The study found that modifications to the anthracene core significantly influenced the biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Case Study Example

In a study published by researchers at XYZ University, a series of analogs based on anthracene were synthesized and tested against different cancer cell lines. The findings demonstrated that introducing electron-withdrawing groups like sulfonyl fluorides increased cytotoxicity compared to their non-fluorinated counterparts.

Q & A

Q. What synthetic methodologies are effective for preparing 9,10-dihydroanthracene derivatives, and how can they be adapted for sulfonyl fluoride functionalization?

  • Methodological Answer : A one-pot synthesis using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is commonly employed for 9-aminoanthracene derivatives . For sulfonyl fluoride analogs, consider substituting bromo- or nitro-substituted precursors with fluorosulfonyl electrophiles. Key steps include:
  • Deprotonation of the anthracene core with LDA at -78°C.
  • Quenching with fluorosulfonyl chloride to introduce the sulfonyl fluoride group.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate).
    Validation : Confirm regioselectivity using ¹H NMR (e.g., shifts at δ 7.2–8.1 ppm for aromatic protons) and FT-IR (S=O stretch at ~1370 cm⁻¹, S-F at ~750 cm⁻¹) .

Q. How should researchers characterize the structural integrity of 9,10-dihydroanthracene derivatives post-synthesis?

  • Methodological Answer : Use a multi-spectral approach:
  • ¹³C NMR : Detect dihydroanthracene bridgehead carbons (δ 35–45 ppm).
  • UV-Vis : Monitor conjugation changes (e.g., λmax ~350 nm for anthracene derivatives).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₂FSO₂: calc. 265.0564).
    Cross-reference with crystallographic data (if available) to resolve ambiguities in substitution patterns .

Q. What safety protocols are critical for handling dihydroanthracene derivatives in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (vapor pressure: ~0.01 mmHg at 25°C).
  • First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .
  • Storage : In airtight containers under nitrogen at -20°C to prevent oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar dihydroanthracene derivatives?

  • Methodological Answer :
  • Case Study : If NMR shows unexpected splitting (e.g., diastereotopic protons), perform VT-NMR (variable temperature) to assess dynamic effects.
  • Density Functional Theory (DFT) : Calculate expected chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) and compare with experimental data.
  • X-ray Diffraction : Resolve regiochemical ambiguities (e.g., sulfonyl fluoride orientation) .

Q. What computational strategies predict the reactivity of the sulfonyl fluoride group in 9,10-Ethanoanthracene derivatives?

  • Methodological Answer :
  • Electrostatic Potential Maps : Use Multiwfn to visualize electrophilic sites (e.g., sulfur atom in sulfonyl fluoride).
  • Transition State Modeling : Simulate nucleophilic attacks (e.g., hydrolysis) with QM/MM methods to assess activation barriers.
  • Solvent Effects : Apply COSMO-RS to model reactivity in polar aprotic solvents (e.g., DMF, THF) .

Q. How to design experiments to study the hydrolytic stability of the sulfonyl fluoride moiety under varying pH conditions?

  • Methodological Answer :
  • Kinetic Assay : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via HPLC (C18 column, acetonitrile/water eluent).
  • Activation Parameters : Calculate Δ‡H and Δ‡S using the Eyring equation from rate constants at 25°C, 35°C, and 45°C.
  • Control Experiments : Compare with non-fluorinated analogs (e.g., sulfonyl chlorides) to isolate fluoride’s electronic effects .

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